Desyl benzoate

説明

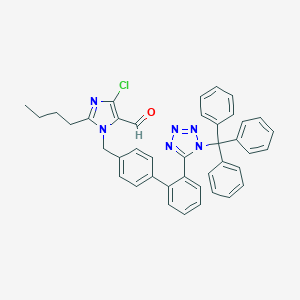

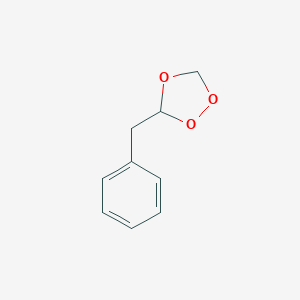

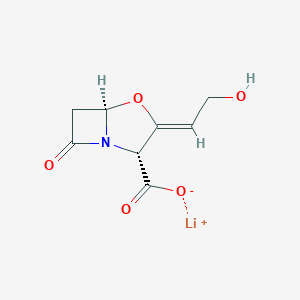

Desyl benzoate is a chemical compound with the molecular formula C21H16O3 . It has an average mass of 316.350 Da and a monoisotopic mass of 316.109955 Da . It is also known by other names such as 2-(Benzoyloxy)-1,2-diphenylethanone, 2-Oxo-1,2-diphenylethyl benzoate, and Ethanone, 2-(benzoyloxy)-1,2-diphenyl- .

Synthesis Analysis

The synthesis of benzoate compounds, including Desyl benzoate, often involves the use of 4-aminobenzoic acid and 4-hydroxybenzoic acid as starting materials . The synthesis process typically involves three steps: alkylation, esterification, and another alkylation .Molecular Structure Analysis

Desyl benzoate contains a total of 42 bonds. There are 26 non-H bond(s), 20 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 ester(s) (aromatic), and 1 ketone(s) (aromatic) .Physical And Chemical Properties Analysis

Desyl benzoate has a density of 1.2±0.1 g/cm3, a boiling point of 499.0±33.0 °C at 760 mmHg, and a flash point of 220.5±25.4 °C . It has a molar refractivity of 92.1±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 264.7±3.0 cm3 .科学的研究の応用

Use of Benzoate Compounds as Local Anesthetics

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Benzoate compounds have been designed and synthesized for use as local anesthetics . Tetracaine and pramocaine were used as the lead compounds to design these benzoate compounds .

Methods of Application or Experimental Procedures

The target molecule was designed using the combination principle, and was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized . The synthesis process involved three steps: alkylation, esterification, and alkylation .

Results or Outcomes

The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . The results showed that compounds 4d, 4g, 4j, 4k, 4n, and 4o had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

Use of Benzyl Benzoate in a Fixed-Dose Combination for the Treatment of Scabies and Hair Lice

Specific Scientific Field

Pharmaceutical Science

Summary of the Application

A fixed-dose combination of disulfiram and benzyl benzoate (Tenutex®) has been used for the treatment of scabies and pediculosis (head lice, crab lice) in adults and children .

Methods of Application or Experimental Procedures

The efficacy and biopharmaceutical properties of this fixed-dose combination were evaluated . Dermatomed human skin was used to assess the dermal absorption using a validated High Performance Liquid Chromatography (HPLC) method . HEK001 keratinocytes were used to evaluate the cytotoxicity of benzyl benzoate .

Results or Outcomes

Only benzyl benzoate was able to cross the skin, but it did not show cytotoxicity at any of the tested concentrations . The product efficacy was tested on Psoroptes ovis after direct contact and after administration on sheep skin explants at different contact times . The anti-scabies study demonstrated that exposure for 6 or 24 h completely eradicated the parasite . The pediculicidal activity of Tenutex exhibited superior efficacy than standard treatment on resistant lice .

Use of Benzyl Benzoate as a Topical Parasiticide

Summary of the Application

Benzyl benzoate is used as a topical parasiticide . It is used to treat lice infestation of the head and body .

Methods of Application or Experimental Procedures

Benzyl benzoate is applied topically to the affected area . The dosage, indications, and side effects are provided in the medication guide .

Results or Outcomes

Benzyl benzoate has been found to be effective in treating lice infestation . However, it is not the treatment of choice for scabies due to its irritant properties .

Use of Benzyl Benzoate in Treating Scabies

Specific Scientific Field

Dermatology

Summary of the Application

Benzyl benzoate has been found to be more efficacious than permethrin, the current standard of treatment, in treating scabies .

Methods of Application or Experimental Procedures

A head-to-head efficacy trial of 5% permethrin vs 25% benzyl benzoate in scabies infestation was conducted . Patients were randomly assigned to receive permethrin or benzyl benzoate .

Results or Outcomes

Benzyl benzoate demonstrated an excellent cure rate and reasonable tolerability . It was significantly more efficacious at treating scabies than permethrin .

Use of Benzyl Benzoate in Microemulsion for Topical Applications

Summary of the Application

Benzyl benzoate (BB) is one of the oldest drugs used for the treatment of scabies and is recommended as the “first-line intervention” for the cost-effective treatment of the disease . However, its application is reported to be associated with irritation of the skin and eye, resulting in poor patient compliance . Hence, the present study aims to develop BB-loaded topical microemulsion for the safer and effective delivery of BB .

Methods of Application or Experimental Procedures

Pseudo-ternary phase diagrams with BB as the oily phase itself, along with Tween 80 as surfactant, and mixture of phospholipid and ethanol as the co-surfactant along with aqueous solution as the external phase were constructed and various compositions were formulated . The optimized formulation was characterized for particle-size, zeta-potential, drug-content, globule-morphology pH, and refractive-index, whereas evaluated for skin permeation, retention, compliance, and dermatokinetics .

Results or Outcomes

The nanosized formulation offered threefold higher drug permeation vis-a-vis plain drug solution across LACA mice abdominal skin . The drug retention of the selected formulation was nearly twice of that from the marketed product, assuring depot formulation and sustained release . The skin histopathology revealed the non-irritant nature of the formulation, as no changes in the normal skin histology were observed . The dermatokinetic studies confirmed better permeation and enhanced skin bioavailability of BB to epidermis as well as dermis vis-à-vis the conventional product .

Use of Benzyl Benzoate in Veterinary Medicine

Specific Scientific Field

Veterinary Medicine

Summary of the Application

Benzyl benzoate’s broad range of applications extends into the veterinary sector as well, where it is used as a treatment for mange and other mite-related conditions in animals .

Results or Outcomes

Its efficacy in disrupting the life cycle of parasites by acting as an acaricide ensures healthier pets and livestock, preventing the spread of infestations .

特性

IUPAC Name |

(2-oxo-1,2-diphenylethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOSBCXOMBLILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desyl benzoate | |

CAS RN |

1459-20-7 | |

| Record name | NSC60084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-BENZOIN BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)